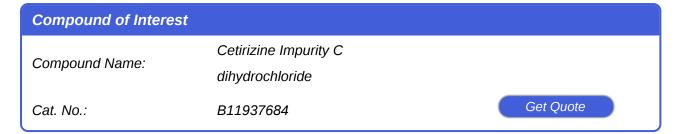


# Cetirizine Impurity C dihydrochloride molecular formula and weight

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# A Technical Guide to Cetirizine Impurity C Dihydrochloride

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of **Cetirizine Impurity C dihydrochloride**, a known related substance of the antihistamine cetirizine. The guide details its chemical properties, analytical methodologies for its identification and quantification, and a general workflow for impurity characterization.

### **Core Chemical Properties**

Cetirizine Impurity C is formally recognized by the European Pharmacopoeia (EP) and is characterized as the 2-chloro analog of cetirizine. Its key identifiers and physicochemical properties are summarized below.



Property	Data	Citation(s)
Chemical Name	(RS)-2-[2-[4-[(2- Chlorophenyl)phenylmethyl]pip erazin-1-yl]ethoxy] acetic acid dihydrochloride	[1]
Synonyms	CETIRIZINE EP IMPURITY C, Cetirizine 2-Chloro Analog	[1][2]
Molecular Formula	C21H27Cl3N2O3	[1][3][4]
Molecular Weight	461.81 g/mol	[1][3][4]
CAS Number	83881-59-8	[1]
Parent Compound	2-Chlorocetirizine	[4]

It is important to note that while the 2-chloro analog is widely referenced as Cetirizine EP Impurity C, the nomenclature for cetirizine impurities can sometimes vary between pharmacopoeias and suppliers. Researchers should always verify the identity of impurity standards using the provided chemical name and CAS number.

### **Analytical Methodologies for Impurity Profiling**

The detection, quantification, and characterization of Cetirizine Impurity C and other related substances are critical for ensuring the quality and safety of cetirizine dihydrochloride active pharmaceutical ingredients (APIs) and finished drug products. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose.

This protocol is a representative example based on methodologies described in the scientific literature for the analysis of cetirizine and its impurities.[5][6]

Objective: To separate and quantify Cetirizine Impurity C from the parent API and other related substances.

#### Instrumentation:

A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.



#### **Chromatographic Conditions:**

- Column: Hypersil BDS C18, 5 μm, 250 mm x 4.6 mm (or equivalent).[6]
- Mobile Phase: A mixture of 0.05 M sodium dihydrogen phosphate, acetonitrile, methanol, and tetrahydrofuran (12:5:2:1, v/v/v/v). The pH of the aqueous component is adjusted to 5.5.
   [6]
- Flow Rate: 1.0 mL/min.[6]
- Detection Wavelength: 230 nm.[5][6]
- Column Temperature: Ambient.
- Injection Volume: 20 μL.

#### Standard and Sample Preparation:

- Standard Solution: Prepare a standard stock solution of Cetirizine Impurity C
  dihydrochloride in the mobile phase. Further dilute to a working concentration appropriate
  for the detection limit (e.g., 1-4 μg/mL).[6]
- Sample Solution: Accurately weigh and dissolve the cetirizine dihydrochloride sample in the mobile phase to a known concentration (e.g., 500 µg/mL).[6]
- System Suitability: Inject the standard solution multiple times to ensure system suitability
  parameters (e.g., peak symmetry, resolution, and reproducibility) are met before proceeding
  with sample analysis.

#### Analysis:

- Inject the sample solution into the chromatograph.
- Identify the peak corresponding to Impurity C by comparing its retention time with that of the impurity standard.
- Quantify the impurity based on the peak area response relative to the standard or by using the area percentage method if the response factor is known to be similar to the API.

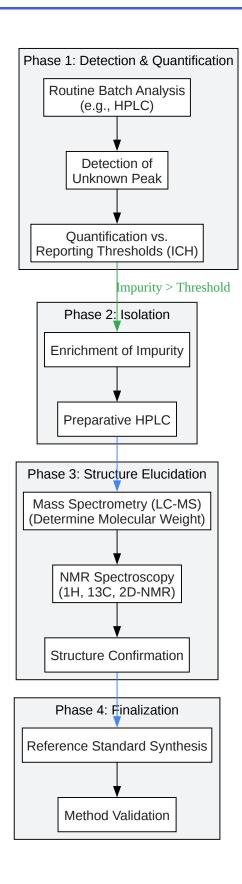


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# Workflow for Impurity Identification and Characterization

The process of identifying an unknown impurity detected during routine analysis follows a logical progression from detection to structural elucidation. This workflow ensures that any new or unexpected related substance is properly characterized.





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